Tributylmethylammonium chloride

Vue d'ensemble

Description

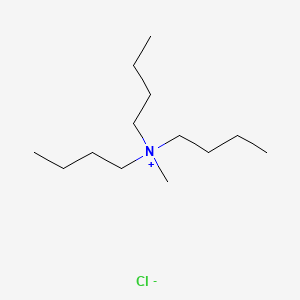

Tributylmethylammonium chloride (TBMAC), with the molecular formula C₁₃H₃₀ClN and molecular weight 235.84 g/mol, is a quaternary ammonium salt characterized by a methyl group and three butyl chains attached to a central nitrogen atom . It is a colorless, viscous liquid with a melting point of -33°C, boiling point of 152°C, and density of 0.964 g/mL. TBMAC is highly soluble in water and polar organic solvents, making it a versatile catalyst in organic synthesis and industrial applications .

Key applications include:

- Cyclic Carbonate Synthesis: TBMAC acts as a phase-transfer catalyst (PTC) in the cycloaddition of CO₂ to epoxides, achieving high yields (50–77%) under mild conditions .

- Tetrazole Synthesis: It facilitates one-pot reactions between sodium azide, thiazolylamines, and triethyl orthoformate, demonstrating high catalytic efficiency in heterocyclic chemistry .

- Polymer Chemistry: Immobilized TBMAC (e.g., PS-TBMAC) enhances recyclability in catalytic systems, retaining activity over five reuse cycles .

Méthodes De Préparation

Synthesis via Tributylamine Hydrochloride and Dimethyl Carbonate

The most documented preparation method involves the reaction of tributylamine hydrochloride with dimethyl carbonate (DMC) under acidic conditions. This approach, patented by CN112939789B, eliminates hazardous reagents like methyl chloroformate and chloromethane, offering a safer and scalable alternative .

Reaction Mechanism

The process proceeds through nucleophilic substitution, where DMC acts as both a methylating agent and solvent. The acid catalyst (e.g., hydrochloric acid) protonates the oxygen of DMC, enhancing its electrophilicity. Tributylamine hydrochloride then donates a methyl group from DMC to form the quaternary ammonium center .

Procedure and Optimization

The patent outlines the following steps :

-

Reactant Mixing : Tributylamine hydrochloride (1 mol), DMC (3 mol), and catalytic HCl (0.01 mol) are combined in a pressure-resistant reactor.

-

Heating and Reaction : The mixture is heated to 120–130°C for 12–18 hours.

-

Crystallization and Isolation : After cooling, the product crystallizes, is washed with DMC, and dried under vacuum.

Key Parameters and Their Effects

Example Outcomes

| Example | Tributylamine·HCl (g) | DMC (mL) | HCl (mL) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 111 | 130 | 0.6 | 93.2 | 99.3 |

| 2 | 111 | 150 | 0.6 | 94.5 | 99.1 |

Precursor Preparation: Tributylamine Hydrochloride Synthesis

Tributylamine hydrochloride, a critical precursor, is synthesized via neutralization of tributylamine with hydrochloric acid :

Procedure

-

Neutralization : Equimolar tributylamine and aqueous HCl are mixed under cooling.

-

Drying : Water is removed via reduced-pressure distillation, yielding a crystalline solid.

Quality Considerations

-

Residual water content must be <0.5% to prevent side reactions during methylation .

-

Commercial sources (e.g., TCI America, Sigma-Aldrich) provide >98% purity, but in-house preparation reduces costs .

Comparative Analysis of Traditional vs. Modern Methods

Traditional Alkylation Routes

Earlier methods used alkyl halides (e.g., methyl chloride) or methyl chloroformate, which pose toxicity and handling risks . For example:

Drawbacks :

-

Safety : Methyl chloride is a carcinogen and requires pressurized systems.

-

Purity : Requires multiple recrystallizations to remove unreacted amine .

Advantages of the DMC-Based Method

-

Safety : DMC is non-toxic and biodegradable.

-

Yield : Near-quantitative conversion (93–95%) vs. 70–80% in traditional methods .

-

Purity : >99% achieved without recrystallization due to minimal residual amine .

Catalyst and Solvent Selection

Acid Catalysts

Hydrochloric acid and alcoholic HCl solutions are preferred for their compatibility with DMC. Sulfuric acid, though effective, increases sulfonation byproducts .

Solvent Systems

DMC serves as both reactant and solvent. Mixing with C1–C6 alcohols (e.g., methanol) can enhance solubility but reduces reaction rates .

Industrial-Scale Considerations

Equipment Design

-

Pressure Reactors : Required to maintain DMC’s liquid state at high temperatures.

-

Crystallization Units : Continuous crystallization systems improve throughput .

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Tributylamine·HCl | 55 |

| DMC | 30 |

| Energy | 15 |

Quality Control and Characterization

Analytical Methods

-

NMR Spectroscopy : Confirms structure and detects residual amines .

-

Titration : Quantifies chloride content (73–78% in commercial solutions) .

Impurity Profile

Analyse Des Réactions Chimiques

Types of Reactions

Tributylmethylammonium chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It acts as a catalyst in nucleophilic substitution reactions, facilitating the transfer of nucleophiles between phases.

Oxidation Reactions: It is used in the Baeyer-Villiger oxidation of cyclohexanone to ɛ-caprolactone in the presence of potassium peroxymonosulfate (KHSO₅) as an oxidizing agent.

Halogenation Reactions: It can catalyze halogenation reactions by transferring halide ions between phases.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. The reactions are typically carried out in biphasic systems with organic solvents and aqueous solutions.

Halogenation: Halogen sources such as chlorine or bromine are used in the presence of this compound to facilitate the transfer of halide ions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted organic compounds, depending on the nucleophile used.

Oxidation: The major product is ɛ-caprolactone when cyclohexanone is oxidized.

Halogenation: The major products are halogenated organic compounds.

Applications De Recherche Scientifique

Phase-Transfer Catalysis

Overview : TBMAC is primarily used as a phase-transfer catalyst (PTC) in organic synthesis. It enhances the efficiency of reactions that involve two immiscible liquids, typically an aqueous phase and an organic phase.

Applications :

- Nucleophilic Substitution Reactions : TBMAC facilitates the transfer of nucleophiles from the aqueous phase to the organic phase, significantly increasing reaction rates.

- Alkylation and Acylation Reactions : The compound aids in the transfer of alkyl groups to various substrates, improving yields and selectivity in synthesis processes .

Case Study : A study demonstrated that TBMAC can effectively catalyze the polymerization of methyl methacrylate in an aqueous-organic two-phase system. The polymerization rate was found to be proportional to the concentration of TBMAC, indicating its critical role as a catalyst .

Biomedical Applications

Overview : Recent investigations have suggested potential biomedical applications for TBMAC, particularly in drug delivery and gene therapy.

Applications :

- Drug Delivery Systems : TBMAC's ability to form complexes with various drugs enhances their solubility and bioavailability, making it a candidate for improving drug delivery systems.

- Gene Therapy : The compound's ionic nature allows it to interact with nucleic acids, potentially facilitating gene transfer mechanisms.

Environmental Remediation

Overview : TBMAC has shown promise in environmental applications, particularly in the remediation of contaminated water.

Applications :

- Heavy Metal Ion Extraction : The compound can be used to extract heavy metal ions from aqueous solutions, thereby aiding in environmental cleanup efforts.

- Solubilization of Organic Pollutants : TBMAC enhances the solubility of organic contaminants in water, making them easier to remove from polluted sites.

Chromatographic Applications

Overview : In analytical chemistry, TBMAC serves as a modifier for chromatographic behavior.

Applications :

- Reversed-Phase Chromatography : TBMAC is employed to improve the retention and separation of basic compounds during chromatographic analysis. Its presence modifies the interaction between solutes and stationary phases, enhancing separation efficiency .

Chemical Synthesis

Overview : TBMAC is utilized in various chemical synthesis processes beyond catalysis.

Applications :

- Organometallic Chemistry : The compound's ability to form complexes with metal ions makes it valuable in synthesizing organometallic compounds.

- Synthesis of Surfactants and Ionic Liquids : TBMAC is used as a precursor for developing new surfactants and ionic liquids with tailored properties for specific applications.

Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Phase-Transfer Catalysis | Nucleophilic substitution | Increased reaction rates |

| Biomedical | Drug delivery systems | Enhanced solubility and bioavailability |

| Environmental Remediation | Heavy metal ion extraction | Effective cleanup of contaminated sites |

| Chromatography | Modifier for reversed-phase chromatography | Improved retention and separation |

| Chemical Synthesis | Organometallic compounds | Versatile applications in various chemical fields |

Mécanisme D'action

Tributylmethylammonium chloride exerts its effects by facilitating the transfer of ions or molecules between different phases. This is achieved through the formation of ion pairs with the target ions or molecules, which are then transferred across the phase boundary. The molecular targets include various organic and inorganic ions, and the pathways involved are primarily related to phase-transfer catalysis .

Comparaison Avec Des Composés Similaires

TBMAC belongs to the quaternary ammonium salt family, which includes compounds like tetrabutylammonium bromide (TBAB), tetramethylammonium chloride (TMAC), and trioctylmethylammonium chloride (Aliquat 336). Below is a detailed comparison:

Structural and Physical Properties

| Property | TBMAC | TBAB | TMAC | Aliquat 336 |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₃₀ClN | C₁₆H₃₆BrN | C₄H₁₂ClN | C₂₅H₅₄ClN |

| Molecular Weight (g/mol) | 235.84 | 322.37 | 109.60 | 404.17 |

| Phase at RT | Liquid | Solid | Solid | Liquid |

| Solubility | Miscible in H₂O | Soluble in polar solvents | Highly water-soluble | Soluble in organic phases |

| Thermal Stability | Stable up to 152°C | Decomposes at ~200°C | Decomposes at ~230°C | Stable up to ~250°C |

| Key Applications | Cyclic carbonates, tetrazoles | Epoxidation, PTC | Electrolytes, DNA studies | Solvent extraction, PTC |

Key Differences :

- Alkyl Chain Length : TBMAC’s butyl groups offer a balance between lipophilicity and solubility, whereas Aliquat 336’s longer octyl chains enhance organic phase partitioning .

- Thermal Stability : TMAC and TBAB decompose at higher temperatures compared to TBMAC, limiting their use in high-temperature reactions .

Catalytic Performance

Key Findings :

- Reusability : Immobilized TBMAC (PS-TBMAC) outperforms homogeneous analogs like TBAB in recyclability due to its polymer support .

- Reaction Efficiency : TBAB requires higher temperatures and longer reaction times for similar yields, whereas TBMAC achieves comparable results under milder conditions .

Solvent Interactions

- TBMAC : Exhibits strong interactions with low-bandgap polymers, enhancing conductivity in ionic liquid (IL) systems .

- TMAC: Primarily used in aqueous solutions due to high polarity; less effective in non-polar media .

- Aliquat 336 : Prefers organic phases, making it ideal for solvent extraction and biphasic reactions .

Activité Biologique

Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt, is recognized for its diverse applications in chemical synthesis and biological systems. This article explores the biological activity of TBMAC, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

- Chemical Formula : C₁₃H₃₀ClN

- Molecular Weight : 235.84 g/mol

- CAS Number : 56375-79-2

- Appearance : White to faint beige powder or crystals

- Solubility : Soluble in water

TBMAC functions primarily as a phase-transfer catalyst (PTC), facilitating the transfer of reactants between different phases (aqueous and organic) in chemical reactions. This property is crucial in enhancing the efficiency of various organic synthesis processes, including nucleophilic substitutions and alkylation reactions .

Interaction with Biological Systems

Research indicates that TBMAC can influence cellular transport mechanisms, particularly in intestinal epithelium. Studies have shown that it acts as a substrate for P-glycoprotein (P-gp), a protein involved in drug transport across cell membranes. Its interaction with P-gp may affect the absorption and bioavailability of other therapeutic agents .

Biological Studies and Findings

-

Toxicity and Safety :

- TBMAC exhibits irritative properties on mucous membranes and skin, indicating potential toxicity upon exposure. It may cause respiratory irritation when inhaled, and skin contact can lead to irritation .

- Acute toxicity studies suggest that while TBMAC can be harmful, its effects are dose-dependent and vary based on exposure routes.

- Cellular Studies :

- Pharmacological Applications :

Case Study 1: Anticancer Activity

A study investigated the photocatalytic oxidation of 5-fluorouracil (5-FU) using TBMAC as a catalyst. The results indicated that TBMAC could enhance the degradation of 5-FU under UV light, suggesting potential applications in cancer therapy where controlled release and degradation of chemotherapeutic agents are critical .

Case Study 2: Biodegradation Pathways

Research on the biodegradation pathways involving TBMAC revealed its interaction with microbial communities capable of degrading organic solvents like tetralin. This suggests that TBMAC may play a role in bioremediation processes, enhancing the breakdown of environmental pollutants through microbial metabolism .

Summary Table of Biological Activities

Q & A

Q. Basic: What is the role of tributylmethylammonium chloride in phase-transfer catalysis (PTC), and how should researchers optimize its use in biphasic reactions?

TBMAC is a quaternary ammonium salt widely used as a phase-transfer catalyst to enhance reaction rates between immiscible phases (e.g., aqueous-organic systems). Its efficacy depends on:

- Ion-pair extraction : TBMAC transfers anions (e.g., OH⁻, CN⁻) into the organic phase, facilitating nucleophilic substitutions .

- Concentration optimization : Use a molar ratio of 1–5 mol% relative to substrates to avoid excessive catalyst loading, which can lead to emulsion formation .

- Temperature control : Reactions typically proceed at 40–60°C; higher temperatures may destabilize the ion pair .

Q. Basic: How can researchers purify this compound after synthesis or post-reaction recovery?

Post-synthesis purification involves:

- Filtration : Remove insoluble byproducts (e.g., triethylammonium chloride) via vacuum filtration .

- Column chromatography : Use silica gel with a polar eluent (e.g., CH₂Cl₂:MeOH 9:1) to isolate TBMAC from unreacted precursors .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline recovery .

Q. Advanced: What experimental strategies address contradictions in TBMAC’s catalytic efficiency between homogeneous and immobilized systems?

Immobilized TBMAC (e.g., on polystyrene-divinylbenzene) shows reduced activity at high conversions due to restricted mobility, whereas homogeneous catalysts benefit from autocatalysis from product accumulation . To reconcile this:

- Kinetic profiling : Compare initial rates (immobilized) vs. long-term stability (homogeneous) using time-resolved GC or HPLC .

- Diffusion studies : Employ the Wilke-Chang equation to quantify mass transfer limitations in immobilized systems .

Q. Advanced: How does TBMAC influence the stereoselective synthesis of macrocyclic compounds like calix[4]pyrroles?

TBMAC acts as a templating agent in cyclocondensation reactions:

- Mechanism : Electrostatic interactions between TBMAC’s quaternary ammonium ion and pyrrole intermediates guide preorganization, favoring tetra-aaryl product formation .

- Yield optimization : Use 3 equivalents of TBMAC and HCl (4M in dioxane) to stabilize transition states, achieving 4–10% yields of macrocycles .

- Characterization : Confirm templating effects via control experiments without TBMAC, which fail to produce cyclized products .

Q. Advanced: How do solute-solvent interactions involving TBMAC affect thermodynamic parameters in aqueous solutions?

Volumetric, ultrasonic, and viscometric studies reveal:

- Hydrophobic hydration : TBMAC disrupts water structure, increasing partial molar volumes of solutes (e.g., sucrose) at 303–318 K .

- Ion-dipole interactions : Negative apparent molar compressibility indicates strong TBMAC-solute associations, validated via FTIR .

- Temperature dependence : Entropy-driven interactions dominate above 310 K, while enthalpy governs at lower temperatures .

Q. Advanced: What kinetic insights explain TBMAC’s role in oxidation reactions with permanganate ions?

In methylene chloride, TBMAC forms ion pairs with permanganate (MnO₄⁻), enabling:

- Substrate selectivity : Oxidation rates of substituted cinnamic acids correlate with Hammett σ values (ρ = +2.1), indicating electron-deficient transition states .

- Isokinetic relationships : Plotting ΔH‡ vs. ΔS‡ yields an isokinetic temperature (Tiso ≈ 560 K), confirming a single electron-transfer mechanism .

- Solvent effects : Low dielectric constant of CH₂Cl₂ stabilizes ion pairs, accelerating reaction rates 10-fold vs. aqueous systems .

Q. Basic: What analytical techniques are critical for characterizing TBMAC in complex reaction mixtures?

- TLC monitoring : Use silica plates with CH₂Cl₂:MeOH (95:5) and UV visualization to track reaction progress .

- ¹H/¹³C NMR : Identify methyl (δ 3.2 ppm) and butyl protons (δ 0.8–1.6 ppm) in CDCl₃ .

- Ion chromatography : Quantify chloride counterions post-reaction to assess catalyst degradation .

Q. Advanced: How can researchers design experiments to mitigate catalyst leaching in TBMAC-immobilized systems?

- Leaching tests : Analyze organic phases via ICP-MS for nitrogen content after multiple reaction cycles .

- Crosslinking optimization : Increase divinylbenzene content (8–12%) in polystyrene supports to enhance TBMAC retention .

- Alternative immobilization : Covalent bonding via quaternization of chloromethylated resins improves stability vs. physical adsorption .

Q. Basic: What safety protocols are essential when handling TBMAC in laboratory settings?

- PPE : Wear nitrile gloves and goggles; avoid inhalation (H335) .

- Spill management : Neutralize with activated charcoal, collect in sealed containers, and dispose as hazardous waste .

- Storage : Keep in airtight containers at RT, away from strong oxidizers .

Q. Advanced: How does TBMAC compare to other quaternary ammonium salts in enhancing CO₂ cycloaddition to epoxides?

TBMAC outperforms benzyltriethylammonium chloride due to:

- Higher lipophilicity : Longer alkyl chains improve solubility in epoxide substrates, reducing phase-separation issues .

- Synergy with co-catalysts : ZnBr₂ coordinates with epoxide oxygen, while TBMAC delivers CO₂-derived carbonate ions, achieving 77% yield .

- Reusability : Immobilized TBMAC retains >90% activity after 5 cycles, unlike homogeneous counterparts .

Propriétés

IUPAC Name |

tributyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPILPUZVTYHGIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3085-79-8 (Parent) | |

| Record name | Tributylmethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044443 | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56375-79-2 | |

| Record name | Methyltributylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56375-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylmethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0B34ME3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.